![molecular formula C22H20N4 B1669860 DBeQ CAS No. 177355-84-9](/img/structure/B1669860.png)
DBeQ
Übersicht
Beschreibung
DBeQ, also known as JRF 12, is a selective, potent, reversible, and ATP-competitive p97 inhibitor . It has an IC50 value of 1.5 μM and 1.6 μM for p97 (wt) and p97 (C522A), respectively . DBeQ also inhibits Vps4 with an IC50 of 11.5 μM .
Synthesis Analysis
The synthesis of DBeQ involves the design, synthesis, and evaluation of novel DBeQ analogs as potential p97 inhibitors . The compound showed higher potency than known p97 inhibitors, DBeQ, and CB-5083 .
Molecular Structure Analysis
The molecular structure of DBeQ comprises three domains: an N-terminal domain that recruits adaptors/substrate specificity factors, followed by two ATPase domains, D1 and D2 . The structure suggests significant differences in the ATP binding pockets among the AAA ATPases with or without ligand .
Wissenschaftliche Forschungsanwendungen
Inhibition of p97 ATPase Activity
DBeQ is identified as a selective, potent, reversible, and ATP-competitive p97 inhibitor . It mainly targets the D2 ATP site . The p97 ATPase is an integral component of the ubiquitin-fusion degradation (UFD) pathway .
Cancer Cell Growth Inhibition
DBeQ has been shown to potently inhibit cellular proliferation . This makes it a potential candidate for cancer therapy .
Induction of Apoptosis
DBeQ induces caspase 3/7 activity and apoptosis . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Inhibition of Protein Degradation Pathways
DBeQ inhibits the degradation of ubiquitinated proteins and the endoplasmic reticulum-associated degradation pathway . These pathways are crucial for maintaining cellular homeostasis.
Inhibition of Autophagosome Maturation
DBeQ has been found to block autophagosome maturation . Autophagy is a cellular process that degrades unnecessary or dysfunctional components to maintain cellular metabolism.
Potential Therapeutic Approach Against Colorectal Cancer
DBeQ has shown potential as a therapeutic agent against colorectal cancer . It reduces the proliferative capacity, colonial growth, and anchorage-independent growth of colorectal cancer cells .
Wirkmechanismus
Target of Action
DBeQ is a selective, potent, reversible, and ATP-competitive inhibitor of the ATPase p97 . The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins .
Mode of Action
DBeQ interacts with its target, the ATPase p97, by competitively inhibiting its ATPase activity . This interaction blocks multiple processes that depend on p97, including the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters .
Biochemical Pathways
The primary biochemical pathway affected by DBeQ is the ubiquitin-proteasome system (UPS). DBeQ inhibits the degradation of ubiquitinated proteins, the endoplasmic reticulum-associated degradation pathway, and autophagosome maturation . These processes require the unfolding and disassembly of protein complexes, which are facilitated by the ATPase p97 .
Pharmacokinetics
It’s known that dbeq is a small molecule with a molecular weight of 3404 Da , which may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of p97 by DBeQ results in the impairment of both ubiquitin-dependent and autophagic protein clearance pathways . This leads to the accumulation of misfolded proteins and affects various cellular processes. DBeQ also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-dibenzylquinazoline-2,4-diamine | |
CAS RN |
177355-84-9 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177355-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.